4-Nitrobenzaldehyde-d4
Overview
Description
4-Nitrobenzaldehyde-d4 is a deuterated derivative of 4-nitrobenzaldehyde, an organic aromatic compound. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The compound is characterized by a nitro group para-substituted to an aldehyde group, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzaldehyde-d4 can be synthesized through the deuteration of 4-nitrobenzaldehyde. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of 4-nitrobenzaldehyde with deuterated reagents such as deuterated sulfuric acid in deuterated ethanol. The reaction conditions typically involve refluxing the mixture to ensure complete deuteration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents in large reactors, with careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzaldehyde-d4 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-nitrobenzoic acid.
Reduction: The nitro group can be reduced to form 4-aminobenzaldehyde.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol are commonly used.
Major Products
Oxidation: 4-Nitrobenzoic acid.
Reduction: 4-Aminobenzaldehyde.
Substitution: Various substituted nitrobenzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzaldehyde-d4 is widely used in scientific research due to its deuterated nature. Some applications include:
NMR Spectroscopy: Used as an internal standard or reference compound in NMR studies.
Isotope Labeling: Employed in studies involving isotope effects and reaction mechanisms.
Chemical Synthesis: Utilized in the synthesis of deuterated compounds for pharmaceutical research.
Biological Studies: Investigated for its effects on biological systems and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde-d4 involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. The deuterium atoms provide stability and allow for detailed mechanistic studies using NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: The non-deuterated form, commonly used in organic synthesis.
4-Aminobenzaldehyde: A reduction product of 4-nitrobenzaldehyde, used in dye synthesis.
4-Nitrobenzoic Acid: An oxidation product, used in the manufacture of dyes and pharmaceuticals.
Uniqueness
4-Nitrobenzaldehyde-d4 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for the investigation of isotope effects and provides insights into reaction mechanisms that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFQSNOROATLV-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662148 | |
Record name | 4-Nitro(~2~H_4_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-72-2 | |
Record name | 4-Nitro(~2~H_4_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020718-72-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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